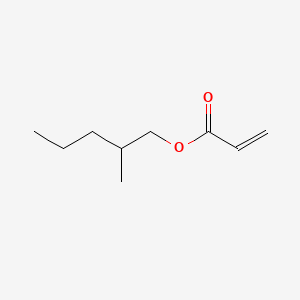
2-Methylpentyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpentyl acrylate is an organic compound belonging to the family of acrylates, which are esters of acrylic acid. This compound is characterized by its chemical formula C9H16O2 and is known for its applications in polymer formulations due to its reactive α,β-unsaturated carboxyl structure . Acrylates, including this compound, are widely used in the production of plastics, adhesives, coatings, and other materials due to their desirable properties such as flexibility, resistance to heat and aging, and clarity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpentyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylpentanol. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for efficient and controlled synthesis of the compound by reacting acrylic acid with 2-methylpentanol in the presence of a catalyst. Continuous flow processes are preferred in industrial production due to their ability to minimize side reactions and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpentyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Addition Reactions: The α,β-unsaturated carboxyl structure of this compound makes it susceptible to nucleophilic addition reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound.
Addition Reactions: Nucleophiles such as thiols can add to the double bond of this compound under mild conditions.
Major Products Formed:
Scientific Research Applications
2-Methylpentyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility and clarity.
Medicine: Explored for its use in the development of medical adhesives and coatings for medical devices.
Industry: Widely used in the production of adhesives, coatings, and plastics due to its desirable properties.
Mechanism of Action
The mechanism of action of 2-Methylpentyl acrylate primarily involves its reactivity as an acrylate ester. The α,β-unsaturated carboxyl structure allows it to undergo polymerization and addition reactions. In polymerization, the double bond of the acrylate group reacts with initiators to form long polymer chains. In addition reactions, nucleophiles add to the double bond, forming adducts .
Comparison with Similar Compounds
Butyl Acrylate: Similar in structure but with a butyl group instead of a 2-methylpentyl group.
2-Ethylhexyl Acrylate: Another acrylate ester with a longer alkyl chain.
Methyl Methacrylate: A methacrylate ester with a methyl group.
Uniqueness of 2-Methylpentyl Acrylate: this compound is unique due to its specific alkyl group, which imparts distinct properties such as flexibility and clarity to the resulting polymers. This makes it particularly suitable for applications requiring these properties, such as coatings and adhesives .
Properties
CAS No. |
3953-30-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methylpentyl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(3)7-11-9(10)5-2/h5,8H,2,4,6-7H2,1,3H3 |
InChI Key |
SEDMFAYCVMLBFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



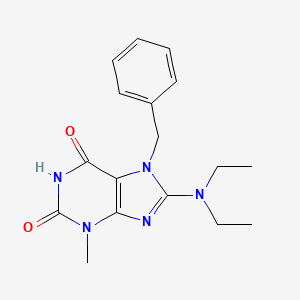
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
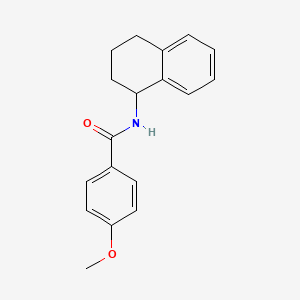
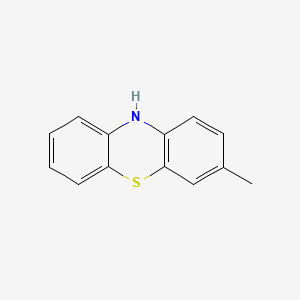
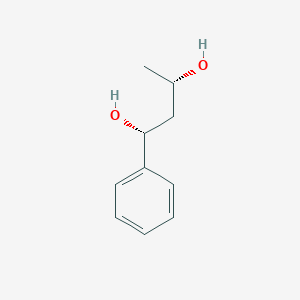
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
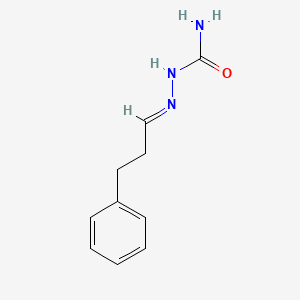
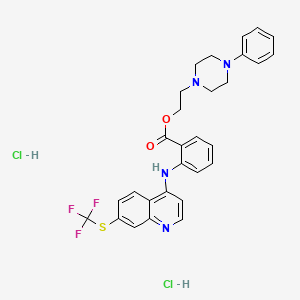
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
